1H-Imidazo[4,5-b]pyridine
Overview
Description
1H-Imidazo[4,5-b]pyridine is a heterocyclic compound that has been studied for its potential therapeutic significance . It has a structural resemblance to purines and is known to play a crucial role in numerous disease conditions . The discovery of its first bioactivity as GABA A receptor positive allosteric modulators revealed its medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group .
Synthesis Analysis
Imidazo[4,5-b]pyridines have been synthesized using various methods. For instance, a series of imidazo[4,5-b]pyridines was synthesized and evaluated for their ability to inhibit Baker’s yeast α-glucosidase enzyme . In another study, two series of imidazo[4,5-b]pyridine derivatives were synthesized by integrating the pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold .Molecular Structure Analysis
The molecular structure of this compound consists of an imidazole ring fused with a pyridine moiety . This structure is significant in the pharmaceutical industry due to its wide range of pharmacological activities .Chemical Reactions Analysis
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades. A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can vary depending on its specific structure and substituents. For instance, 2-[(3S)-1-(2-Methylbenzyl)-3-pyrrolidinyl]-1H-imidazo[4,5-b]pyridine has a molecular formula of CHN and an average mass of 292.378 Da .Scientific Research Applications
Therapeutic Applications : Imidazo[1,2-a]pyridine, a related compound, is known for its wide range of applications in medicinal chemistry, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal activities. It is also a part of various marketed preparations like zolimidine, zolpidem, alpidem, and others. Structural modifications of this scaffold are ongoing to develop novel therapeutic agents (Deep et al., 2016).
Vibrational Spectra and Molecular Structure : The molecular structure and vibrational energy levels of 1H-imidazo[4,5-b]pyridine and its derivatives have been determined using density functional theory. These compounds exhibit unique vibrational spectra and molecular structures, as confirmed by X-ray diffraction and infrared spectroscopy (Lorenc et al., 2008).
Antimicrobial Activity : Derivatives of 1H-Imidazo[4,5-b]pyridines, such as thiazolidinone, triazinanethione, and oxadiazinanethione, have been synthesized and reported to exhibit antimicrobial activity. The variation in substituents affects their antimicrobial effectiveness (Dayakar et al., 2016).
Antiproliferative Activity in Cancer Research : Certain derivatives of this compound have shown antiproliferative activity against human cancer cell lines. This highlights their potential as candidates for cancer treatment research (Liszkiewicz et al., 2003).
Use in Fluorescent Probes : Imidazo[1,5-a]pyridine-based fluorophores have been synthesized and tested as cell membrane probes. Their photophysical properties make them suitable candidates for monitoring cellular health and biochemical pathways (Renno et al., 2022).
Antiglycation and Antioxidant Potential : Novel imidazo[4,5-b]pyridine benzohydrazones have been evaluated for their antiglycation activity and antioxidative potential, indicating their significance in therapeutic applications (Taha et al., 2015).
Anti-HIV Agents : Certain imidazo[4,5-b]pyridine derivatives have exhibited anti-HIV activity, demonstrating their potential in antiviral research (Chimirri et al., 1994).
Corrosion Inhibition : Imidazo[4,5-b] pyridine derivatives have been evaluated as corrosion inhibitors for mild steel, showing high inhibition performance. This application is crucial in materials science (Saady et al., 2021).
Future Directions
The future directions of 1H-Imidazo[4,5-b]pyridine research are promising. For instance, a series of novel imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their antiproliferative potential against breast cancer cells . The study demonstrated that these compounds have anticancer activity and would be useful in developing more effective compounds for treating breast cancer .
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-5-6(7-3-1)9-4-8-5/h1-4H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMYYCRTACQSBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075375 | |
Record name | 1H-Imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273-21-2 | |
Record name | Imidazo[4,5-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=273-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazo(4,5-b)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 273-21-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403091 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrido[2,3-d]imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.444 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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